JWH 018 N-(5-hydroxypentyl) metabolite-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

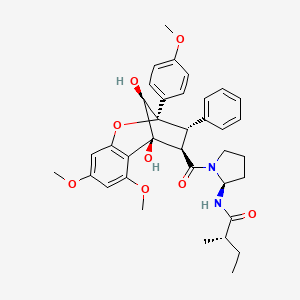

JWH 018 N-(5-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2/', 4/', 5/', 6/', and 7/' positions. It is intended for use as an internal standard for the quantification of JWH 018 N-(5-hydroxypentyl) metabolite by GC- or LC-mass spectrometry (MS). JWH 018 is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor, derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding central cannabinoid (CB1) and CB2 receptors are 9.0 and 2.94 nM, respectively, for a CB1:CB2 ratio of 3.06. JWH 018 is one of several synthetic CBs which have been included in smoking mixtures. JWH 018 N-(5-hydroxypentyl) metabolite is a major urinary metabolite of JWH 018, characterized by monohydroxylation of the N-alkyl chain. In urine samples, this metabolite is almost completely glucuronidated.

Wissenschaftliche Forschungsanwendungen

Metabolite Identification and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Detection : Research led by Emerson et al. (2013) developed an efficient extraction procedure and GC-MS method for the detection of JWH-018 metabolites, including 5-hydroxypentyl JWH-018, in urine samples. This method offers comparable results to LC-MS/MS methods and aids in the identification of specific metabolites in individuals suspected of using synthetic cannabinoids (Emerson et al., 2013).

Determination of AM-2201 Metabolites : A study by Jang et al. (2014) focused on identifying major urinary metabolites of AM-2201, including N-(5-hydroxypentyl) metabolite, comparing them with JWH-018 abuse. This research helps in differentiating between the abuse of different synthetic cannabinoids based on their metabolic profiles (Jang et al., 2014).

Pharmacology and Toxicology

Neutral Antagonist at CB1 Receptors : Seely et al. (2012) studied a major glucuronidated metabolite of JWH-018, identifying it as a neutral antagonist at CB1 receptors. This provides insights into the pharmacological activity of JWH-018 metabolites (Seely et al., 2012).

Toxicological Impact on Human Cell Lines : A study by Couceiro et al. (2016) explored the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines. This research contributes to understanding the potential toxic effects of synthetic cannabinoids and their metabolites (Couceiro et al., 2016).

Metabolite Characterization and Drug Testing

- Characterisation of Urinary Metabolites : Beuck et al. (2011) focused on the chemical synthesis of potential in vivo metabolites of JWH-018, including the characterization of such metabolites to support LC-MS/MS-based drug testing. This work is significant for identifying and confirming the presence of specific metabolites in urine samples (Beuck et al., 2011).

Eigenschaften

Produktname |

JWH 018 N-(5-hydroxypentyl) metabolite-d5 |

|---|---|

Molekularformel |

C24H18D5NO2 |

Molekulargewicht |

362.5 |

InChI |

InChI=1S/C24H23NO2/c26-16-7-1-6-15-25-17-22(20-12-4-5-14-23(20)25)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17,26H,1,6-7,15-16H2/i4D,5D,12D,14D,17D |

InChI-Schlüssel |

UGHBAICDASCCIQ-QWWVLHFXSA-N |

SMILES |

O=C(C1=C([2H])N(CCCCCO)C2=C1C([2H])=C([2H])C([2H])=C2[2H])C3=C4C(C=CC=C4)=CC=C3 |

Synonyme |

(1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.